molecular formula C15H15I2NO3 B1139199 4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol CAS No. 1380782-27-3

4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol

Cat. No. B1139199
M. Wt: 511.09
InChI Key:
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Description

This compound belongs to a class of organic compounds characterized by the presence of iodine atoms and a phenol group, indicating it might be used in various chemical synthesis and reactions due to its distinct structural features.

Synthesis Analysis

Synthesis of similar compounds involves the reduction of Schiff bases, highlighting a common method for producing complex molecules with specific functional groups, such as amines and phenols (Ajibade & Andrew, 2021). The synthesis process often requires precise conditions to achieve the desired yield and purity.

Molecular Structure Analysis

Molecular structure analysis of related compounds shows they can crystallize in various systems, displaying significant intermolecular hydrogen bonding which contributes to their stability. These interactions are crucial for the compound's physical properties and reactivity (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often utilize their active sites for further functionalization or as intermediates in the synthesis of more complex molecules. For instance, the presence of amino and hydroxy groups makes them versatile for various chemical transformations, including oxidation and coupling reactions (Manda, 1974).

Physical Properties Analysis

The physical properties, such as solubility and crystallinity, are influenced by the compound's molecular structure. Intermolecular hydrogen bonding can affect the compound's melting point, solubility in different solvents, and crystalline form, which are critical for its application in chemical synthesis (Masci & Thuéry, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under various conditions, are defined by the functional groups present in the molecule. For example, the phenol and amino groups can participate in a wide range of chemical reactions, offering pathways to synthesize a variety of derivatives with potential applications in different fields (Karasik et al., 2001).

Scientific Research Applications

Antimicrobial and Antidiabetic Applications

  • Synthesis and Characterization of 4-Aminophenol Derivatives : This study synthesized 4-aminophenol derivatives and tested them for antimicrobial (against various bacteria and fungi) and antidiabetic activities, demonstrating broad-spectrum activities and significant inhibition of amylase and glucosidase. These findings suggest potential applications of these compounds in the treatment of infections and diabetes (Rafique et al., 2022).

Catalysis and Synthesis

  • Selective Syntheses using Cyclodextrins as Catalysts : The study focused on the synthesis of 4-(hydroxymethyl)phenol from phenol and formaldehyde, using hydroxypropyl cyclodextrins as catalysts. This demonstrates the role of phenol derivatives in catalytic processes, potentially useful in various industrial applications (Komiyama, 1989).

Stabilization in Polymers

  • New Combined Phenol/Hindered Amine Photo- and Thermal-Stabilizers : This research explored the use of different phenols and hindered amine stabilizers for stabilizing polypropylene, indicating the potential of phenol derivatives in enhancing polymer stability (Mosnáček et al., 2003).

Interaction with DNA

  • The interaction of synthesized Schiff bases, including phenol derivatives, with human DNA was also investigated, highlighting the potential of these compounds as anticancer agents. The study found varying effects on DNA, suggesting these compounds could play a role in cancer treatment (Rafique et al., 2022).

Environmental Remediation

  • Carboxylation-Dehydroxylation of Phenolic Compounds : A study on an anaerobic consortium that transforms phenols to benzoates under methanogenic conditions indicated the potential for environmental remediation, particularly in the treatment of phenol-contaminated environments (Bisaillon et al., 1993).

Antibacterial and Antioxidant Properties

  • Biological Evaluation of Potent Antioxidant, Lipoxygenase Inhibitor, and Antibacterial : This comparative study of Schiff bases derived from 2-aminophenol demonstrated potent antioxidant and antibacterial activities, further supporting the use of phenol derivatives in pharmaceuticals and as protective agents in various products (Aslam et al., 2016).

Future Directions

The future directions in the study of this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15I2NO3/c16-13-6-9(5-10(18)8-19)7-14(17)15(13)21-12-3-1-11(20)2-4-12/h1-4,6-7,10,19-20H,5,8,18H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOSKXJRVWVXRI-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(CO)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C[C@@H](CO)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol
Reactant of Route 2
4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol
Reactant of Route 3
4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol
Reactant of Route 4
4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol
Reactant of Route 5
4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol
Reactant of Route 6
4-{4-[(2s)-2-Amino-3-Hydroxypropyl]-2,6-Diiodophenoxy}phenol

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